Cas no 2308682-20-2 (3-(hydroxymethyl)-1H-pyrazol-4-ol)

3-(Hydroxymethyl)-1H-pyrazol-4-ol is a versatile heterocyclic compound featuring both hydroxymethyl and hydroxyl functional groups on a pyrazole backbone. Its bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The presence of reactive hydroxyl groups allows for further derivatization, enabling the synthesis of complex molecules with tailored properties. This compound exhibits good solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. Its stability under mild conditions and compatibility with a range of reagents enhance its utility in multi-step synthetic pathways.
3-(hydroxymethyl)-1H-pyrazol-4-ol structure
2308682-20-2 structure
Product Name:3-(hydroxymethyl)-1H-pyrazol-4-ol
CAS No:2308682-20-2
MF:C4H6N2O2
MW:114.102640628815
CID:5937850
PubChem ID:20557721
Update Time:2025-10-28

3-(hydroxymethyl)-1H-pyrazol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-methanol, 4-hydroxy-
    • 3-(hydroxymethyl)-1H-pyrazol-4-ol
    • EN300-23311133
    • SCHEMBL11312308
    • 2308682-20-2
    • Inchi: 1S/C4H6N2O2/c7-2-3-4(8)1-5-6-3/h1,7-8H,2H2,(H,5,6)
    • InChI Key: BHRAYESOFUXYSL-UHFFFAOYSA-N
    • SMILES: N1C=C(O)C(CO)=N1

Computed Properties

  • Exact Mass: 114.042927438g/mol
  • Monoisotopic Mass: 114.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • Density: 1.558±0.06 g/cm3(Predicted)
  • Boiling Point: 430.9±30.0 °C(Predicted)
  • pka: 9.04±0.15(Predicted)

3-(hydroxymethyl)-1H-pyrazol-4-ol Pricemore >>

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Additional information on 3-(hydroxymethyl)-1H-pyrazol-4-ol

Exploring the Versatile Applications of 3-(hydroxymethyl)-1H-pyrazol-4-ol (CAS No. 2308682-20-2) in Modern Chemistry

In the ever-evolving landscape of organic chemistry, 3-(hydroxymethyl)-1H-pyrazol-4-ol (CAS No. 2308682-20-2) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This heterocyclic molecule, belonging to the pyrazole derivatives family, combines a hydroxyl group at the 4-position with a hydroxymethyl substituent at the 3-position, creating a multifunctional scaffold that has captured the attention of researchers across pharmaceutical, agrochemical, and material science domains.

The growing demand for functionalized pyrazole compounds in drug discovery has propelled 3-(hydroxymethyl)-1H-pyrazol-4-ol into the spotlight. Recent studies highlight its potential as a key building block in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound's ability to participate in various chemical transformations while maintaining structural integrity makes it particularly valuable in medicinal chemistry applications.

From a synthetic chemistry perspective, CAS 2308682-20-2 offers remarkable versatility. The presence of both hydroxyl and hydroxymethyl groups allows for selective functionalization, enabling the creation of diverse molecular architectures. Researchers have successfully employed this compound in multicomponent reactions, click chemistry, and metal-catalyzed coupling reactions, demonstrating its broad utility in organic synthesis. These characteristics align perfectly with current trends in sustainable chemistry, where efficient atom economy and minimal waste generation are prioritized.

The material science community has also recognized the potential of 3-hydroxymethyl pyrazole-4-ol derivatives. These compounds have shown promise in the development of advanced polymers with tunable properties, particularly in creating heat-resistant materials and specialty coatings. The hydrogen bonding capacity of the hydroxyl groups contributes to enhanced material stability, while the aromatic pyrazole ring provides structural rigidity—a combination that addresses several contemporary challenges in material engineering.

Analytical characterization of 3-(hydroxymethyl)-1H-pyrazol-4-ol reveals interesting physicochemical properties that contribute to its widespread applications. The compound typically appears as a white to off-white crystalline powder with good solubility in polar organic solvents. Advanced spectroscopic techniques, including NMR and mass spectrometry, confirm its structural integrity and purity, which are critical factors for research and industrial applications. These analytical parameters are frequently searched by quality control specialists and formulation scientists working with this compound.

In the context of green chemistry initiatives, pyrazole-4-ol derivatives like CAS 2308682-20-2 are gaining attention due to their potential in environmentally benign processes. The compound's reactivity profile allows for catalysis under mild conditions, reducing energy consumption in synthetic protocols. This aspect resonates strongly with current industry demands for sustainable chemical processes and aligns with frequently searched topics in academic and industrial chemistry circles.

The commercial availability of 3-(hydroxymethyl)-1H-pyrazol-4-ol has expanded significantly in recent years, reflecting growing market demand. Suppliers now offer various grades of purity to cater to different application needs, from laboratory-scale research to industrial production. Pricing trends indicate stable demand, with seasonal variations influenced by pharmaceutical development cycles. These market dynamics are of particular interest to procurement specialists and research managers searching for reliable sources of this valuable chemical intermediate.

Safety considerations for handling 3-hydroxymethyl-1H-pyrazol-4-ol follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment is recommended during handling. The compound's stability profile and storage requirements are common search queries among laboratory personnel and safety officers, highlighting the importance of accessible technical information.

Future research directions for CAS 2308682-20-2 appear promising, with several patent applications recently filed for novel applications of its derivatives. Areas of particular interest include its use in electronic materials, where the pyrazole core's electron-rich nature offers advantages in charge transport applications. Additionally, the compound's potential in asymmetric catalysis continues to attract attention from synthetic chemists exploring new methodologies for chiral molecule construction.

For researchers seeking detailed synthetic protocols involving 3-(hydroxymethyl)-1H-pyrazol-4-ol, recent literature provides numerous examples of efficient transformations. Common search terms in this context include "pyrazole-4-ol synthesis," "hydroxymethyl pyrazole derivatives," and "CAS 2308682-20-2 applications," reflecting the compound's growing importance in synthetic organic chemistry. The availability of detailed experimental procedures has significantly lowered the barrier to entry for new researchers interested in working with this versatile building block.

In conclusion, 3-(hydroxymethyl)-1H-pyrazol-4-ol (CAS No. 2308682-20-2) represents a compelling example of how simple heterocyclic structures can enable diverse scientific advancements. Its unique combination of functional groups, synthetic versatility, and application potential across multiple disciplines ensure its continued relevance in chemical research and development. As innovation in molecular design progresses, this compound is poised to play an increasingly important role in addressing complex challenges in healthcare, materials science, and sustainable chemistry.

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